molecular formula C18H15NO B12451198 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline CAS No. 887580-43-0

3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

Cat. No.: B12451198
CAS No.: 887580-43-0
M. Wt: 261.3 g/mol
InChI Key: YJQRLTCXYNGNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[([1,1’-Biphenyl]-4-yl)oxy]aniline is an organic compound that features a biphenyl group linked to an aniline moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[([1,1’-Biphenyl]-4-yl)oxy]aniline typically involves the reaction of 4-bromobiphenyl with 3-aminophenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 3-aminophenol attacks the bromine-substituted biphenyl, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-[([1,1’-Biphenyl]-4-yl)oxy]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amino derivatives .

Scientific Research Applications

3-[([1,1’-Biphenyl]-4-yl)oxy]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-[([1,1’-Biphenyl]-4-yl)oxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The biphenyl group provides a rigid scaffold that can interact with hydrophobic pockets in proteins, while the aniline moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[([1,1’-Biphenyl]-4-yl)oxy]aniline is unique due to its combination of a biphenyl group and an aniline moiety linked through an ether bond. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

887580-43-0

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

3-(4-phenylphenoxy)aniline

InChI

InChI=1S/C18H15NO/c19-16-7-4-8-18(13-16)20-17-11-9-15(10-12-17)14-5-2-1-3-6-14/h1-13H,19H2

InChI Key

YJQRLTCXYNGNSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=CC(=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.